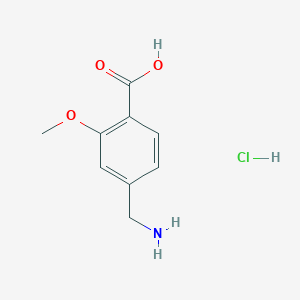

4-(Aminomethyl)-2-methoxybenzoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the preparation method of 4-aminomethylbenzoic acid involves preparing 4-carboxylbenzaldehyde or an alkyl ester thereof, reacting the 4-carboxylbenzaldehyde or an alkyl ester thereof with hydroxyamine to oximate the same, and contact reducing 4-carboxylbenzaldehyde oxime or an alkyl ester oxime thereof obtained by the oximation, through hydrogen in a sodium hydroxide aqueous solution .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 4-(Aminomethyl)-2-methoxybenzoic acid hydrochloride .Scientific Research Applications

- As an arylboronic acid, this compound can act as a catalyst. For instance, 3-Fluoro-4-hydroxybenzeneboronic acid (a related compound) has been found to be an effective catalyst for amidation and esterification of carboxylic acids .

- Semi-organic single crystals of l-glutamic acid hydrochloride (LGHCl) have been grown using the slow solvent evaporation method. LGHCl crystals exhibit nonlinear optical properties and are promising for applications in photonics and optoelectronics .

Arylboronic Acid Catalyst

Nonlinear Optical Material Growth: (Related Compound):

Future Directions

Mechanism of Action

Target of Action

It is known that aminomethyl groups, which are present in this compound, are often involved in interactions with proteins and enzymes in the body .

Mode of Action

Compounds with aminomethyl groups can interact with various biological targets through hydrogen bonding and electrostatic interactions . The presence of the methoxy group may also influence the compound’s interaction with its targets, potentially enhancing its lipophilicity and thus its ability to cross cell membranes.

Biochemical Pathways

Aminomethyl groups are known to be involved in a variety of biochemical processes, including amino acid biosynthesis

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 4-(Aminomethyl)-2-methoxybenzoic acid hydrochloride. For example, the compound’s interactions with its targets could be influenced by the pH of the environment, as this could affect the protonation state of the aminomethyl group .

properties

IUPAC Name |

4-(aminomethyl)-2-methoxybenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c1-13-8-4-6(5-10)2-3-7(8)9(11)12;/h2-4H,5,10H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFAMNIMCRTKBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CN)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B2465167.png)

![1-methyl-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-3-carboxamide](/img/structure/B2465173.png)

![4-[5-(Difluoromethyl)-1-methylpyrrol-2-yl]benzoic acid](/img/structure/B2465177.png)